6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione
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Overview
Description
6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione is a chemical compound with the molecular formula C11H9N3O3S and a molecular weight of 263.277 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione typically involves the reaction of 2-oxo-2-thiophen-2-ylethyl chloride with 6-mercapto-1,2,4-triazine-3,5-dione under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can lead to increased levels of D-amino acids in the body, which has various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its role as a D-amino acid oxidase inhibitor.
1,3,5-triazine-1,2,4-triazine hybrids: Investigated for their cholinesterase inhibitory activities, relevant in the treatment of Alzheimer’s disease.
Uniqueness
6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione is unique due to its specific structural features, such as the thiophene ring and the sulfanyl group, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
IUPAC Name |
6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S2/c13-5(6-2-1-3-16-6)4-17-8-7(14)10-9(15)12-11-8/h1-3H,4H2,(H2,10,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBLDJCMDHBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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